molecular formula C11H13BrOS B14065817 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one

1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14065817
M. Wt: 273.19 g/mol
InChI Key: IFXPLQFAKLTZKS-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 1-(4-ethyl-2-mercaptophenyl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

The presence of the ethyl and mercapto groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-bromo-1-(4-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-3-8-4-5-9(10(14)6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3

InChI Key

IFXPLQFAKLTZKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(C(=O)C)Br)S

Origin of Product

United States

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